molecular formula C7H12O2 B12435260 4-Methyloxane-2-carbaldehyde

4-Methyloxane-2-carbaldehyde

Cat. No.: B12435260
M. Wt: 128.17 g/mol
InChI Key: SMACBAXERQSHKA-UHFFFAOYSA-N
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Description

4-Methyloxane-2-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is a derivative of oxane, featuring a methyl group at the fourth position and an aldehyde group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxane-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes involving the oxidation of 4-methyloxane. The use of catalysts such as palladium or platinum can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyloxane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyloxane-2-carbaldehyde involves its reactivity with various functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

4-Methyloxane-2-carbaldehyde can be compared with other similar compounds, such as:

    4-Methyloxane-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    4-Methyloxane-2,4-diol: Contains hydroxyl groups at the second and fourth positions.

    4-Methyloxane-4-carbonitrile: Contains a nitrile group at the fourth position.

The uniqueness of this compound lies in its specific reactivity and the position of the functional groups, which make it suitable for particular synthetic applications and research studies.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methyloxane-2-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3

InChI Key

SMACBAXERQSHKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)C=O

Origin of Product

United States

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